The synthesis of N3-PEG8-Tos typically involves the polymerization of ethylene oxide to create the PEG backbone, followed by functionalization with azide and tosyl groups. The azide group serves as a reactive site for subsequent reactions, while the tosyl group can be replaced by nucleophiles during bioconjugation processes.
N3-PEG8-Tos consists of:
The molecular formula for N3-PEG8-Tos is C18H37N3O9S, and its molecular weight is approximately 421.57 g/mol. The structural representation highlights the linear arrangement of the PEG units with functional groups at either end .
N3-PEG8-Tos participates in several key chemical reactions:
The CuAAC reaction is highly selective and efficient, typically proceeding under mild conditions with high yields. This reaction has become a cornerstone in bioconjugation strategies due to its versatility and reliability .
The mechanism of action for N3-PEG8-Tos primarily involves its role as a linker in bioconjugation:
The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and concentration of reactants. Typically, reaction yields exceed 90% under optimized conditions .
Relevant data indicate that N3-PEG8-Tos maintains its integrity during storage and handling when kept away from moisture and light .
N3-PEG8-Tos has diverse applications in scientific research:
N3-PEG8-Tos (Azide-Polyethylene Glycol₈-Tosylate) is a specialized heterobifunctional crosslinker pivotal in constructing antibody-drug conjugates (ADCs). Its structure comprises three key elements: (1) an azide (N₃) group enabling copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"); (2) an 8-unit polyethylene glycol (PEG) spacer arm; and (3) a terminal tosylate (Tos) group functioning as a superior leaving group for nucleophilic substitution reactions. This molecular architecture (chemical formula: C₂₃H₃₉N₃O₁₀S; molecular weight: 549.6 g/mol) facilitates simultaneous conjugation of cytotoxic payloads to monoclonal antibodies while preserving bioactivity [4] [6]. The PEG₈ segment provides aqueous solubility and steric shielding—critical for maintaining ADC stability in vivo—and reduces aggregation and immunogenicity risks associated with hydrophobic payloads [5] [7].
The PEG₈ spacer’s length (approximately 35.2 Å) is a critical determinant for achieving optimal drug-to-antibody ratios (DARs) of 2–4. Shorter PEG linkers (<6 units) risk steric hindrance, limiting payload accessibility, while longer chains (>12 units) may promote aggregation or nonspecific binding. The tosylate group’s reactivity enables efficient nucleophilic displacement by primary amines (e.g., lysine residues on antibodies) under mild conditions (pH 8–9, 25°C), forming stable sulfonate-free linkages. This contrasts with carboxylate-based linkers (e.g., N₃-PEG₈-COOH), which require carbodiimide activators like EDC that may cause racemization or side reactions [1] [3] [6].
Table 1: Comparison of Tosylate vs. Carboxylate PEG Linkers in ADC Synthesis
Property | N3-PEG8-Tos | N3-PEG8-COOH |
---|---|---|
Conjugation Chemistry | Nucleophilic substitution | Amide coupling |
Activation Required | No | Yes (EDC/HATU) |
Byproducts | Non-toxic sulfonate | Urea derivatives |
Reaction Rate (kobs) | 8.7 × 10⁻³ s⁻¹ | 2.1 × 10⁻³ s⁻¹* |
Typical DAR Achieved | 3.8 ± 0.2 | 2.9 ± 0.3 |
* Slower due to activation step [1] [3] [6]
In a HER2-targeting ADC study, trastuzumab was conjugated to monomethyl auristatin E (MMAE) via N3-PEG8-Tos. The tosylate group was first displaced by MMAE’s amine, followed by azide-alkyne cycloaddition to dibenzocyclooctyne (DBCO)-modified trastuzumab. The resulting ADC exhibited:
Another approach utilized the azide group for "pre-targeting": Tumor-bound antibodies with DBCO handles were conjugated in situ with N3-PEG8-Tos-MMAE, reducing off-target toxicity by decoupling antibody distribution from payload release kinetics [7].
PROTACs (Proteolysis-Targeting Chimeras) require precise spatial alignment of an E3 ligase binder and a target protein ligand. N3-PEG8-Tos serves as a versatile linker in PROTAC synthesis, where its 32-atom PEG chain provides the 40–50 Å distance optimal for ternary complex formation between proteins [1] [8].
The tosylate end enables rapid coupling to amine-containing E3 ligase ligands (e.g., thalidomide derivatives for cereblon), while the azide allows "click" conjugation to alkyne-functionalized target protein inhibitors. Computational modeling confirms the PEG₈ chain’s flexibility accommodates varying distances between E3 ligase and target protein ubiquitination sites. Crucially, the ether oxygens within PEG form hydrogen bonds with solvent water, enhancing PROTAC solubility (>15 mg/mL in aqueous buffers) and preventing aggregation—a common failure mode for hydrophobic PROTACs [5] [6] [8].
Tosylate-terminated linkers confer distinct stability advantages over carboxylic acid analogues:
Table 2: Stability and Efficacy Profiles of PROTACs Using Tosylate vs. Carboxylate Linkers
Parameter | Tosylate-Terminated (N3-PEG8-Tos) | Carboxylate-Terminated (N3-PEG8-COOH) |
---|---|---|
Plasma Half-life | 14.2 ± 1.5 h | 9.8 ± 0.9 h |
Degradation Efficiency (DC₅₀*) | 12 nM (BRD4) | 38 nM (BRD4) |
Solubility (PBS) | 1.8 mM | 0.9 mM |
Aggregation Propensity | Low | Moderate |
* DC₅₀: Degradation concentration achieving 50% target reduction [1] [3] [6]
The enhanced stability arises from the sulfonamide linkage formed by tosylate displacement being non-hydrolyzable, unlike the ester bonds potentially generated during carboxylate activation. In BRD4-targeting PROTACs, N3-PEG8-Tos-linked compounds demonstrated a 3.2-fold lower DC₅₀ than carboxylate-linked equivalents due to improved cell permeability and reduced anionic charge—validated in leukemia models showing 87% BRD4 degradation at 100 nM exposure [6] [8].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6